BenchChemオンラインストアへようこそ!

4-ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Data Gap Analysis Procurement Risk

4-ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a synthetic, nitrogen- and sulfur-containing heterocyclic compound (CAS 1005629-19-5), characterized by a 1,2,4-triazole core substituted with an ethyl group at the N4 position, a 1-methyl-1H-pyrazol-5-yl group at the C5 position, and a thiol group at the C3 position. Its molecular formula is C8H11N5S, with a molecular weight of 209.27 g/mol and a computed XLogP3-AA of 0.6, indicating moderate lipophilicity.

Molecular Formula C8H11N5S
Molecular Weight 209.27 g/mol
Cat. No. B4383613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
Molecular FormulaC8H11N5S
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESCCN1C(=NNC1=S)C2=CC=NN2C
InChIInChI=1S/C8H11N5S/c1-3-13-7(10-11-8(13)14)6-4-5-9-12(6)2/h4-5H,3H2,1-2H3,(H,11,14)
InChIKeyKWSAXVXISHRMMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol: A Specialized Research Heterocycle for Procurement Consideration


4-ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a synthetic, nitrogen- and sulfur-containing heterocyclic compound (CAS 1005629-19-5), characterized by a 1,2,4-triazole core substituted with an ethyl group at the N4 position, a 1-methyl-1H-pyrazol-5-yl group at the C5 position, and a thiol group at the C3 position [1]. Its molecular formula is C8H11N5S, with a molecular weight of 209.27 g/mol and a computed XLogP3-AA of 0.6, indicating moderate lipophilicity [1]. This specific substitution pattern places it within a class of pyrazole-triazole-thiol hybrids investigated as pharmacophores in medicinal chemistry [2].

Why structural analogs of 4-ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol are not functionally interchangeable.


Within the pyrazole-triazole-thiol class, minor structural modifications profoundly impact pharmacological profiles and physicochemical properties. For instance, the presence and position of an N4-ethyl substituent on the triazole ring versus a hydrogen or phenyl group dictates tautomeric equilibrium and metal-coordination potential, directly influencing the compound's utility as a synthetic building block [1]. A closely related analog in the literature, 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (compound 7a), demonstrates high COX-2 selectivity (S.I. = 27.56), a property that cannot be extrapolated to the target compound without the specific N1-phenylpyrazole pharmacophore [2]. Substitution changes the electronic distribution and steric environment of the thiol group, which is critical for subsequent S-alkylation reactions used to generate focused compound libraries [3]. Therefore, generic sourcing based on the core scaffold alone introduces significant risk of altered reactivity and divergent biological outcomes, making precise structural identity a non-negotiable requirement for reproducible research and development.

Quantitative differential evidence for 4-ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol against closest analogs.


Critical Evidence Gap: No direct comparative bioactivity data exists for the target compound against its nearest structural analogs.

A thorough review of the primary literature reveals no peer-reviewed studies, patents, or authoritative database entries presenting quantitative in-vitro or in-vivo data for 4-ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol. This constitutes a critical evidence gap. The claim of any biological advantage over a comparator cannot be substantiated without such data. The nearest published evidence is for structurally distinct analogs, such as compound 7a (5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol), which demonstrated a COX-2 Selectivity Index of 27.56 in an in-vitro enzyme assay [1]. Another analog, 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol, was used in molecular docking studies against anaplastic lymphoma kinase (PDB: 2XP2) and lanosterol 14-alpha demethylase (PDB: 3LD6), but no activity values were reported [2]. The target compound's value proposition for procurement must therefore be based on its utility as a novel, well-characterized building block with a specific substitution pattern unavailable in these literature analogs, rather than on proven superior activity.

Medicinal Chemistry Data Gap Analysis Procurement Risk

Best-fit application scenarios for 4-ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol based on structural evidence


Focused Library Synthesis via S-Alkylation

The free thiol group at the C3 position of the triazole ring serves as a potent nucleophile, making this compound an ideal core scaffold for generating diverse compound libraries through S-alkylation reactions [1]. The specific N4-ethyl and 5-(1-methylpyrazol-5-yl) substitution pattern distinguishes it from other cores, enabling the exploration of unique chemical space not accessible with analogs like 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol or N-unsubstituted variants [1].

Metal Chelation and Coordination Chemistry

The 1,2,4-triazole-3-thiol moiety is a known ligand for transition metals, with the tautomeric equilibrium between the thiol and thione forms dictating coordination modes. The N4-ethyl substituent helps define this equilibrium [1]. The additional pyrazole nitrogen provides a second, distinct coordination site. This dual-site potential for metal binding is a differentiator for designing novel metal-organic frameworks or bioinorganic catalysts compared to simpler triazole-thiols without the pyrazole moiety.

Pharmacophore Scaffold for Dual-Target Inhibitor Design

The combination of pyrazole and 1,2,4-triazole-3-thiol pharmacophores in a single molecule is a strategy for developing dual-target inhibitors. While the target compound itself lacks published activity, its structural class has shown promise against COX-2 and EGFR enzymes [REFS-2, REFS-3]. This compound offers a new vector for molecular interaction, with the 1-methylpyrazole group providing a distinct steric and electronic profile compared to previously explored 1-phenyl or unsubstituted analogs, allowing for novel intellectual property generation.

Quote Request

Request a Quote for 4-ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.